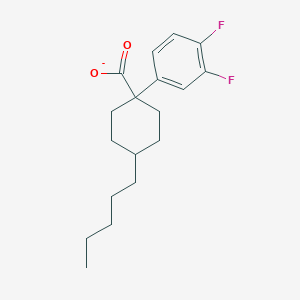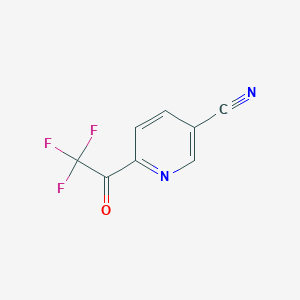
6-(2,2,2-Trifluoroacetyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H3F3N2O It is characterized by the presence of a trifluoroacetyl group attached to a pyridine ring, which also bears a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 3-cyanopyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Cyanopyridine+2,2,2-Trifluoroacetyl chlorideBase6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile
Industrial Production Methods
In an industrial setting, the production of 6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
化学反応の分析
Types of Reactions
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 6-(2,2,2-Trifluoroacetyl)pyridine-3-amine.
Oxidation: Formation of pyridine N-oxides.
科学的研究の応用
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of trifluoromethylated heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug discovery, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile
- 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile
Comparison
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile is unique due to the specific positioning of the trifluoroacetyl and carbonitrile groups on the pyridine ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from similar compounds with different substitution patterns.
特性
分子式 |
C8H3F3N2O |
|---|---|
分子量 |
200.12 g/mol |
IUPAC名 |
6-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-2-1-5(3-12)4-13-6/h1-2,4H |
InChIキー |
NXWRHBQJIKJFDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C#N)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)

![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
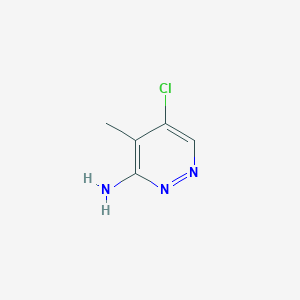
![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
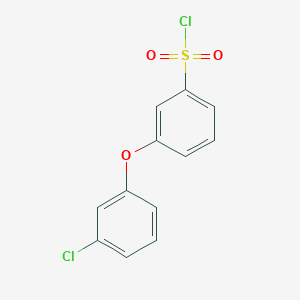
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
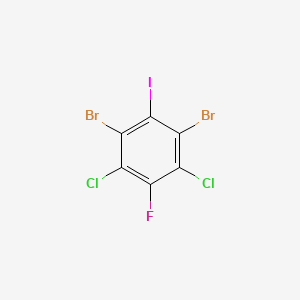
![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
